molecular formula C9H14N6O B1490316 1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol CAS No. 2098044-75-6

1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Cat. No. B1490316
CAS RN: 2098044-75-6
M. Wt: 222.25 g/mol
InChI Key: GYTVZJLPZWUSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, also known as AEP, is a small molecule that has been studied for its potential to act as a novel reagent in synthetic organic chemistry. AEP is a versatile reagent due to its ability to be used in various reactions, including aldehyde and ketone reductions, N-alkylations, and alkylation of amines. In addition, AEP has been studied for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

Pharmaceuticals

Organic azides are used as functional groups in pharmaceuticals due to their reactivity and ability to participate in various chemical reactions. They can be transformed into amines, which are foundational structures in many drugs .

Natural Product Synthesis

Azides can be incorporated into complex organic molecules, aiding in the synthesis of natural products. This is particularly useful in creating compounds with potential medicinal properties .

Photaffinity Labelling

Azides are used in photaffinity labelling, a method to study biological molecules by covalently bonding a photoactivatable azide group to a target molecule, which can then be activated by light to form a stable bond with its binding partner .

High-Energy Materials

Due to their high nitrogen content, azides are explored for use in high-energy materials. They release a significant amount of energy upon decomposition, which is useful in propellants and explosives .

Heterocyclic Compound Synthesis

Azides are instrumental in synthesizing various heterocycles, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines. These heterocycles are important in many fields including pharmaceuticals and materials science .

Click Chemistry

Azide compounds participate in ‘click’ reactions to synthesize triazoles, which have applications in developing pharmaceuticals and other industries due to their stability and versatility .

properties

IUPAC Name

1-(2-azidoethyl)-4-imidazol-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O/c10-13-12-2-3-14-5-8(9(16)6-14)15-4-1-11-7-15/h1,4,7-9,16H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTVZJLPZWUSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CCN=[N+]=[N-])O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Reactant of Route 2
1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Reactant of Route 3
1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Reactant of Route 4
1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Reactant of Route 6
1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.